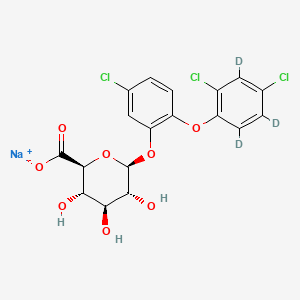

Triclosan (3',5',6'-d3) O-b-D-Glucuronide Sodium Salt

Description

Triclosan (3',5',6'-d3) O-β-D-Glucuronide Sodium Salt is a deuterated metabolite of triclosan, formed via glucuronidation—a key detoxification pathway. This compound features three deuterium atoms at the 3',5',6' positions of the phenolic ring, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry (LC-MS/MS) . Its molecular formula is C18 D3 H11 Cl3 Na O8, with a molecular weight of 490.666 g/mol . The sodium salt form improves aqueous solubility, facilitating its use in environmental and biological studies to quantify triclosan exposure . Purity exceeds 95% (HPLC), and storage requires -20°C to maintain stability .

Properties

Molecular Formula |

C18H14Cl3NaO8 |

|---|---|

Molecular Weight |

490.7 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-6-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C18H15Cl3O8.Na/c19-7-1-3-10(9(21)5-7)27-11-4-2-8(20)6-12(11)28-18-15(24)13(22)14(23)16(29-18)17(25)26;/h1-6,13-16,18,22-24H,(H,25,26);/q;+1/p-1/t13-,14-,15+,16-,18+;/m0./s1/i1D,3D,5D; |

InChI Key |

DRKNDCBNZIVOCA-NCKRDRENSA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)Cl)[2H])Cl)[2H].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)OC3=C(C=C(C=C3)Cl)Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Microsomal Incubation Systems

Deuterated triclosan undergoes glucuronidation using uridine-5'-diphosphoglucuronosyltransferases (UGTs) in liver microsomes. Human, rat, or cynomolgus monkey liver microsomes are incubated with triclosan (10 µM) in phosphate buffer (pH 7.4) containing 10 mM MgCl₂ and 10 mM saccharolactone (a β-glucuronidase inhibitor). The reaction is initiated by adding uridine-5'-diphosphoglucuronic acid (UDPGA, 20 mM) and incubated at 37°C for 30 minutes. Alamethicin (125 µg/mL) is included to permeabilize microsomal membranes, enhancing enzyme accessibility.

| Parameter | Value | Source |

|---|---|---|

| Apparent Km (UGT) | 107 µM | |

| Vmax (Glucuronidation) | 0.739 nmol/min/mg protein | |

| Optimal pH | 7.4 |

Recombinant UGT Isoforms

Human UGT isoforms 1A7, 1A8, and 1A9 exhibit the highest activity for triclosan glucuronidation, followed by 1A1, 1A3, and 1A10. Incubations with recombinant UGTs (5 µg protein) in phosphate buffer yield glucuronide conjugates within 15–30 minutes, with conversions exceeding 80% under optimized conditions.

Chemical Synthesis of the Glucuronide Moiety

Activation of Glucuronic Acid

The β-D-glucuronic acid moiety is activated as a bromide or imidate derivative to facilitate coupling with deuterated triclosan. For example, treatment of methyl 2,3,4-tri-O-acetyl-α-D-glucuronide with HBr in acetic acid generates the reactive β-bromide, which undergoes nucleophilic substitution with triclosan’s phenolic oxygen.

Coupling Reactions

Deuterated triclosan (1.2 equiv) is reacted with activated glucuronic acid in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Potassium carbonate (2.0 equiv) is added to deprotonate the phenolic hydroxyl group, driving the reaction to completion at 60°C for 12 hours. The sodium salt is formed via ion exchange chromatography or treatment with sodium methoxide.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude product is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradient (20%–80% acetonitrile over 30 minutes). The glucuronide elutes at ~18 minutes, with purity >95% confirmed by UV detection at 280 nm.

Spectroscopic Validation

- NMR : ¹H NMR (400 MHz, D₂O) shows absence of aromatic protons at 3',5',6' positions, confirming deuteration. The anomeric proton of glucuronic acid appears as a doublet at δ 5.24 (J = 7.8 Hz), verifying β-configuration.

- Mass Spectrometry : High-resolution ESI-MS displays a [M+Na]⁺ ion at m/z 490.666, matching the theoretical mass.

Challenges in Synthesis

Isotopic Purity

Ensuring >99% deuterium incorporation at specific positions requires rigorous control of reaction conditions, as residual protons may arise from solvent exchange or incomplete deuteration.

Enzymatic Inhibition

Triclosan competitively inhibits UGTs (IC₅₀ = 4.55 µM for 3-hydroxybenzo[a]pyrene glucuronidation), necessitating substrate concentrations below inhibitory thresholds during enzymatic synthesis.

Stability Considerations

The sodium salt is hygroscopic and requires storage at -20°C under anhydrous conditions to prevent decomposition. Exposure to β-glucuronidases in vitro may cleave the conjugate, mandating use of inhibitors like saccharolactone.

Chemical Reactions Analysis

Types of Reactions

Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: This reaction can result in the removal of the glucuronic acid moiety.

Substitution: This reaction can involve the replacement of the deuterium atoms with hydrogen or other isotopes.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

Reduction: Common reagents include sodium borohydride and catalytic hydrogenation.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions include hydroxylated triclosan derivatives, de-glucuronidated triclosan, and isotopically substituted triclosan.

Scientific Research Applications

Antimicrobial Research

Triclosan is primarily recognized for its antimicrobial properties. Studies have demonstrated that it can significantly enhance bacterial tolerance to antibiotics. For instance, a study showed that Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) exhibited up to a 10,000-fold increase in tolerance to bactericidal antibiotics when pre-treated with triclosan. The minimum inhibitory concentrations (MICs) for these bacteria were found to be 200 ng/ml and 100 ng/ml, respectively . This finding suggests that triclosan exposure can lead to the development of antibiotic-resistant bacterial strains, raising concerns about its use in consumer products.

Toxicological Studies

Toxicological assessments have highlighted the safety margins associated with triclosan exposure from consumer products. A critical review reported estimated margins of safety (MOS) for various demographics, indicating that typical use does not pose significant health risks. For example, the MOS calculated from biomonitoring data was 11,750 for children . However, chronic exposure studies have indicated potential liver tumors in animal models, necessitating further investigation into long-term effects .

Cosmetic Applications

Triclosan is frequently incorporated into cosmetic formulations due to its antimicrobial properties. It has been shown to reduce plaque and gingivitis when used in toothpaste . Regulatory guidelines mandate rigorous testing of cosmetic products containing triclosan to ensure safety and efficacy before market release .

Table 1: Summary of Triclosan Applications in Cosmetics

| Application | Product Type | Efficacy | Safety Concerns |

|---|---|---|---|

| Oral Care | Toothpaste | Reduces plaque and gingivitis | Potential for antibiotic resistance |

| Skin Care | Creams and Lotions | Antimicrobial effects | Skin irritation in some formulations |

| Antiseptic Wipes | Disinfectant Products | Effective against a broad range of pathogens | Risk of skin sensitization |

Pharmacokinetics and Metabolism

Research into the pharmacokinetics of triclosan has revealed its metabolic pathways in humans. Studies indicate that triclosan undergoes phase II metabolic reactions, resulting in the formation of glucuronide and sulfate conjugates . Understanding these metabolic processes is crucial for assessing the systemic exposure and potential toxicity of triclosan derivatives.

Environmental Impact

The environmental persistence of triclosan has raised concerns regarding its ecological effects. Triclosan can accumulate in aquatic environments, leading to adverse effects on aquatic organisms. Research has shown that triclosan can disrupt endocrine functions in wildlife, prompting regulatory scrutiny over its use in consumer products .

Case Study 1: Antibiotic Resistance Induction

A study involving a mouse model of urinary tract infections demonstrated that pre-treatment with triclosan resulted in significantly higher tolerance levels to ciprofloxacin, a commonly used antibiotic. The treated bacterial population exhibited a tenfold increase in survival rates compared to untreated controls .

Case Study 2: Long-Term Exposure Effects

In chronic oncogenicity studies involving rodents, significant liver tumors were observed at high doses of triclosan. These findings underscore the importance of evaluating long-term exposure risks associated with triclosan-containing products .

Mechanism of Action

Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt exerts its effects by inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid synthesis in bacteria. This inhibition leads to the disruption of bacterial cell membrane synthesis, ultimately causing cell death. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its molecular targets and pathways.

Comparison with Similar Compounds

Key Research Findings

Analytical Recovery : Deuterated internal standards improve recovery rates in LC-MS by correcting matrix effects. demonstrated 85–110% recovery for triclosan using Triclosan-d3 glucuronide .

Environmental Monitoring : Triclosan glucuronide detection in wastewater indicates triclosan pollution, with deuterated analogs enabling precise quantification at sub-ng/mL levels .

Pharmacokinetic Studies: Isotope-labeled glucuronides (e.g., Tizoxanide-d4) reduce variability in half-life calculations by 15–20% compared to non-deuterated standards .

Biological Activity

Triclosan (3',5',6'-d3) O-b-D-Glucuronide Sodium Salt is a glucuronide conjugate of triclosan, a widely used antimicrobial agent. This compound has garnered attention due to its biological activity, particularly in relation to its metabolism, toxicity, and effects on microbial communities. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

1. Metabolism and Pharmacokinetics

Triclosan undergoes extensive metabolism in humans, primarily through phase II metabolic reactions, leading to the formation of glucuronide and sulfate conjugates. Studies indicate that these metabolites are excreted in urine and can persist in various environmental matrices.

Table 1: Metabolites of Triclosan

| Metabolite | Type | Detection Method |

|---|---|---|

| Triclosan | Parent Compound | HPLC-MS/MS |

| Triclosan O-sulfate | Phase II Metabolite | LC-MS/MS |

| Triclosan O-glucuronide | Phase II Metabolite | LC-MS/MS |

The pharmacokinetics of triclosan have been evaluated in multiple studies. For instance, a study involving human subjects demonstrated that urinary concentrations of triclosan and its metabolites were measurable after exposure to triclosan-containing products, indicating significant absorption and metabolism .

2. Toxicological Profile

The toxicological profile of triclosan has been a subject of extensive research due to concerns about its safety in consumer products. Chronic exposure studies have reported varying degrees of toxicity, primarily affecting the liver and skin.

Case Study: Dermal Toxicity in Animal Models

- Species: Rats and Mice

- Findings: Skin irritation was observed at concentrations as low as 1% for repeated dermal applications. In chronic studies, liver tumors were noted in male and female mice exposed to high doses over extended periods .

Table 2: Summary of Toxicity Findings

| Study Type | Species | Dose Range | Key Findings |

|---|---|---|---|

| Acute Dermal Toxicity | Rats | 1-6% | Moderate to severe skin irritation |

| Chronic Oncogenicity | Mice | High doses | Liver tumors observed |

| Sub-chronic Toxicity | Rats | 10 mg/kg bw/day | Reversible skin irritation |

3. Effects on Microbial Communities

Triclosan has been shown to disrupt microbial communities, particularly the gut microbiota. Research indicates that exposure leads to shifts in microbial populations that may contribute to adverse health outcomes.

- Study Findings: Triclosan exposure selects for microbes capable of biotransforming triclosan into various metabolites, some with unknown toxicity profiles. Disruption of the gut microbiome has been linked to conditions such as obesity and neurological disorders .

Table 3: Impact on Gut Microbiota

| Microbial Group | Effect Observed | Reference |

|---|---|---|

| Firmicutes | Increased | Ribado et al., 2017 |

| Bacteroidetes | Decreased | Gao et al., 2017 |

| Proteobacteria | Variable changes | Gaulke et al., 2016 |

4. Regulatory Perspectives

Regulatory bodies have evaluated the safety of triclosan extensively. The European Commission's Scientific Committee on Consumer Products (SCCP) has concluded that while there are concerns regarding its potential endocrine-disrupting effects, the current levels of exposure from consumer products are deemed safe for use .

5. Conclusion

Triclosan (3',5',6'-d3) O-b-D-Glucuronide Sodium Salt exhibits significant biological activity through its metabolism and interaction with microbial communities. While regulatory assessments suggest that current usage levels are safe, ongoing research is essential to fully understand its long-term effects on human health and the environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.